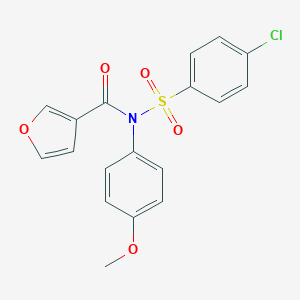
N-(2,6-diethylphenyl)-2-(propylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-diethylphenyl)-2-(propylthio)acetamide, also known as DEET, is a synthetic chemical compound that has been used as a mosquito repellent for over 60 years. It was first developed by the United States Army in 1946 and is now one of the most widely used insect repellents in the world. DEET has been extensively studied for its effectiveness in repelling mosquitoes and other insects, as well as its potential health and environmental effects.
Mecanismo De Acción
The exact mechanism of action of N-(2,6-diethylphenyl)-2-(propylthio)acetamide is not fully understood, but it is believed to work by interfering with the insect's ability to detect and locate its host. N-(2,6-diethylphenyl)-2-(propylthio)acetamide may also interfere with the insect's ability to feed, causing it to lose interest in biting.
Biochemical and Physiological Effects
N-(2,6-diethylphenyl)-2-(propylthio)acetamide has been found to have low toxicity in humans and is generally considered safe when used as directed. However, some studies have suggested that N-(2,6-diethylphenyl)-2-(propylthio)acetamide may have neurotoxic effects in certain populations, such as children and pregnant women. N-(2,6-diethylphenyl)-2-(propylthio)acetamide has also been found to have some environmental effects, including toxicity to aquatic organisms and potential groundwater contamination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-diethylphenyl)-2-(propylthio)acetamide is a widely used insect repellent and has been extensively studied for its effectiveness and safety. Its availability and low cost make it a popular choice for use in laboratory experiments. However, its potential health and environmental effects should be taken into consideration when using it in laboratory settings.
Direcciones Futuras
There are several areas of future research related to N-(2,6-diethylphenyl)-2-(propylthio)acetamide. One area of interest is the development of new insect repellents that are more effective and have fewer potential health and environmental effects. Another area of research is the development of new formulations of N-(2,6-diethylphenyl)-2-(propylthio)acetamide that are more effective and longer lasting. Additionally, more research is needed to fully understand the mechanism of action of N-(2,6-diethylphenyl)-2-(propylthio)acetamide and its potential health and environmental effects.
Métodos De Síntesis
N-(2,6-diethylphenyl)-2-(propylthio)acetamide is synthesized through a multi-step process that involves the reaction of 2,6-diethylphenol with thionyl chloride to form 2,6-diethylphenyl chlorothionoformate. This intermediate is then reacted with propylamine to form N-(2,6-diethylphenyl)-2-(propylthio)acetamide.
Aplicaciones Científicas De Investigación
N-(2,6-diethylphenyl)-2-(propylthio)acetamide has been extensively studied for its effectiveness in repelling mosquitoes and other insects. It has been found to be highly effective in preventing mosquito bites and reducing the transmission of mosquito-borne diseases such as malaria, dengue fever, and Zika virus. N-(2,6-diethylphenyl)-2-(propylthio)acetamide has also been studied for its potential use as a tick repellent and has been found to be effective against several species of ticks.
Propiedades
Fórmula molecular |
C15H23NOS |
|---|---|
Peso molecular |
265.4 g/mol |
Nombre IUPAC |
N-(2,6-diethylphenyl)-2-propylsulfanylacetamide |
InChI |
InChI=1S/C15H23NOS/c1-4-10-18-11-14(17)16-15-12(5-2)8-7-9-13(15)6-3/h7-9H,4-6,10-11H2,1-3H3,(H,16,17) |
Clave InChI |
IIFWBMRBSLHGDF-UHFFFAOYSA-N |
SMILES |
CCCSCC(=O)NC1=C(C=CC=C1CC)CC |
SMILES canónico |
CCCSCC(=O)NC1=C(C=CC=C1CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
![2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide](/img/structure/B284027.png)
![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)
![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)
![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)

![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)
![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)



